Thiazole-2-carbothioic acid amide
Overview
Description
Thiazole-2-carbothioic acid amide is a compound with the molecular formula C4H4N2S2 and a molecular weight of 144.22 . It is a yellow solid .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Scientific Research Applications
Catalytic Synthesis
A catalytic method for the direct synthesis of carboxylic acid amides from amines and α-functionalized aldehydes utilizes the synergistic role of an N-heterocyclic carbene catalyst and imidazole. This process affords amides via activated carboxylates generated through an internal redox reaction of aldehyde substrates, highlighting the application of thiazole derivatives in facilitating complex chemical reactions (Bode & Sohn, 2007).
Anticancer Activity
A series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized as a result of structural modifications of 2-arylthiazolidine-4-carboxylic acid amides. These compounds showed improved antiproliferative activity against melanoma and prostate cancer cells, demonstrating the potential of thiazole derivatives in cancer treatment (Lu et al., 2009).
Aggregation-Induced Emission
Thiazole-based excited-state intramolecular proton-transfer (ESIPT) compounds exhibit aggregation-induced emission enhancement due to restricted intramolecular motion. This property is crucial for developing fluorescent materials and sensors, showcasing the utility of thiazole derivatives in materials science (Qian et al., 2007).
Photocatalysis
An efficient method for the synthesis of carbazoles through the intramolecular C–H bond amination of N-substituted 2-amidobiaryls has been developed, using visible light and an aerobic atmosphere. This demonstrates the application of thiazole derivatives in photocatalytic processes, contributing to advancements in organic synthesis and medicinal chemistry (Choi et al., 2015).
Antipsychotic Activity
Selective group II metabotropic glutamate receptor agonists, including a compound with a thiazole-2-carboxylic acid amide structure, showed significant antipsychotic-like effects. This suggests the potential of thiazole derivatives in developing new treatments for psychiatric disorders (Takamori et al., 2003).
Future Directions
Thiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis and evaluation of Thiazole-2-carbothioic acid amide and its derivatives for potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole-2-carbothioic acid amide is a biochemical used in proteomics research Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (14422) and its physical form (yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial activity against multidrug-resistant pathogens .
Action Environment
The conformational properties of thiazole–amino acids, which are related compounds, have been reported to be influenced by the presence of the thiazole ring .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups of the thiazole compound .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazole-2-carbothioic acid amide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
1,3-thiazole-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORZTKINJTHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569434 | |
Record name | 1,3-Thiazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-41-0 | |
Record name | 1,3-Thiazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazole-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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